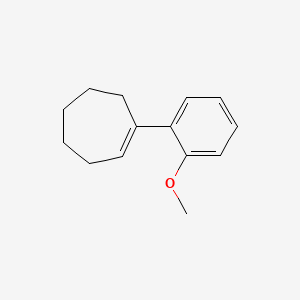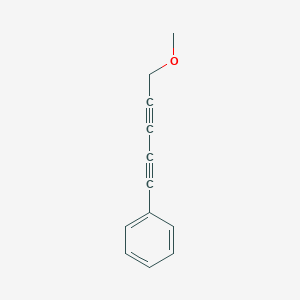![molecular formula C15H19N3O2 B14362994 3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate CAS No. 92929-33-4](/img/structure/B14362994.png)
3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is a chemical compound that belongs to the class of quinoxaline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the condensation of a suitable quinoxaline derivative with diethylamine and an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and desired reaction pathway. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for achieving high yields and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives, depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic, optical, or catalytic properties.
Wirkmechanismus
The mechanism of action of 3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound of 3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate.
Quinoxaline N-oxides: Oxidized derivatives with different biological activities.
Dihydroquinoxalines: Reduced derivatives with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92929-33-4 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
N,N-diethyl-2-(7-methyl-1-oxido-4-oxoquinoxalin-4-ium-2-yl)ethenamine |
InChI |
InChI=1S/C15H19N3O2/c1-4-16(5-2)9-8-13-11-17(19)14-7-6-12(3)10-15(14)18(13)20/h6-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
JHJLDYWUOPLEKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C=CC1=C[N+](=O)C2=C(N1[O-])C=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
silane](/img/structure/B14362925.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
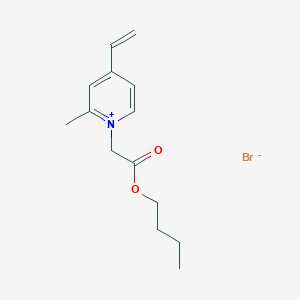
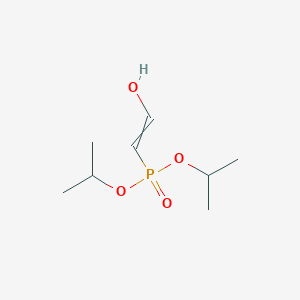

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)

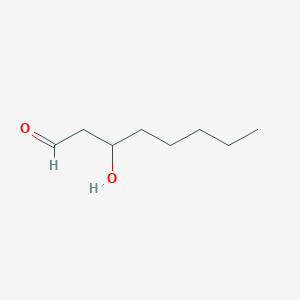
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)


